molecular formula C6H9ClFN3 B1532566 (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride CAS No. 1202070-40-3

(R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride

Cat. No.: B1532566
CAS No.: 1202070-40-3
M. Wt: 177.61 g/mol
InChI Key: FAXIYWZAHFHREE-PGMHMLKASA-N
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Description

(R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride (CAS 935667-21-3) is a chiral chemical compound that serves as a valuable enantiopure building block in medicinal chemistry and pharmaceutical research . This high-purity specialty chemical features a fluorinated pyrimidine ring, a privileged structure in drug design known for its ability to engage in hydrogen bonding and improve metabolic stability. The molecular formula is C6H9ClFN3 and it has a molecular weight of 177.61 . Researchers utilize this compound as a key synthetic intermediate in the development of potential active pharmaceutical ingredients (APIs), particularly for constructing molecules with specific stereochemical centers. The presence of the fluorine atom at the 5-position of the pyrimidine ring can significantly alter the electronic properties, lipophilicity, and bioavailability of lead compounds. The primary amine functionality, provided as a stable hydrochloride salt, allows for straightforward further derivatization through amide bond formation or reductive amination. This product is intended for research and development purposes in laboratory settings only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(1R)-1-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXIYWZAHFHREE-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=N1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202070-40-3
Record name 2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202070-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Detailed Synthetic Steps

Step Reaction Conditions Yield/Notes
1 Palladium-catalyzed cyanation of 2-chloro-5-fluoropyrimidine to 5-fluoropyrimidine-2-carbonitrile Pd2(dba)3, Zn(CN)2/Zn, dppf, solvent THF, room temperature Smooth reaction, high yield
2 Grignard addition of methylmagnesium bromide to nitrile MeMgBr, THF, 0 °C Forms ketone intermediate quantitatively
3 Reduction of ketone to racemic alcohol NaBH4, MeOH, 0 °C Nearly quantitative yield
4 Conversion to azide Mesylation of alcohol, then displacement with sodium azide Intermediate azide formed efficiently
5 Hydrogenation of azide to racemic amine Standard hydrogenation conditions (H2, Pd/C) Racemic amine obtained
6 Chiral resolution or asymmetric synthesis Chiral purification or use of chiral amine hydrochloride salts Enantiomers separated; (R)-enantiomer isolated
7 Formation of hydrochloride salt Treatment with HCl in dioxane or dichloromethane Stable hydrochloride salt formed with high purity

Representative Reaction Conditions and Yields

  • The hydrochloride salt formation is typically carried out by stirring the free amine with hydrogen chloride in 1,4-dioxane or dichloromethane at ambient temperature for 3 hours, giving a high yield (~98%) of the hydrochloride salt as a pale yellow oil.
  • Chiral purification techniques, such as chiral chromatography, are used to separate the (R)-enantiomer from the racemic mixture with high enantiomeric excess.
  • Microwave-assisted synthesis has been employed in some steps to improve reaction rates and yields, especially in nucleophilic aromatic substitutions involving the chiral amine hydrochloride.

Experimental Data Summary

Compound Molecular Formula Molecular Weight (g/mol) Yield (%) Notes
(R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride C6H9ClFN3 ~177 (hydrochloride) ~98 (salt formation) Obtained as pale yellow oil; characterized by 1H NMR and MS
Racemic alcohol intermediate C6H7FN3O - Quantitative Precursor to azide and amine
Azide intermediate C6H7FN3N3 - Efficient conversion Converted to amine by hydrogenation

Analytical Characterization

  • 1H NMR (400 MHz, DMSO-d6): Key signals include aromatic protons of the pyrimidine ring, methine proton adjacent to the amine, and methyl group doublet consistent with the ethylamine side chain.
  • Mass Spectrometry (MS): Molecular ion peak corresponding to the protonated amine; for the hydrochloride salt, the calculated mass is 140 (free base), found [M+H]+ 141.
  • Chiral Purification: Enantiomeric excess and purity confirmed by chiral HPLC and optical rotation measurements.

Additional Notes on Stereochemistry and Biological Relevance

  • The stereochemistry of the amine is critical for biological activity, with the (R)-enantiomer showing distinct pharmacokinetic and pharmacodynamic profiles compared to the (S)-enantiomer.
  • The synthetic routes allow for the preparation of both enantiomers, enabling structure-activity relationship studies in drug discovery.

Summary Table of Preparation Routes

Route Starting Material Key Reagents Conditions Advantages Disadvantages
Pd-catalyzed cyanation + Grignard + Reduction + Azide route 2-chloro-5-fluoropyrimidine Pd2(dba)3, Zn(CN)2, MeMgBr, NaBH4, NaN3, H2/Pd Room temp to 0 °C, microwave-assisted steps High yield, scalable, allows chiral resolution Multi-step, requires handling azides
Direct chiral amine substitution Chiral amine hydrochloride salts DIPEA, microwave heating Elevated temperatures (up to 190 °C) Direct access to chiral products Requires chiral amine availability

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

®-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is employed in studies investigating the role of fluorinated pyrimidines in biological systems.

    Chemical Biology: It serves as a probe in chemical biology to study enzyme-substrate interactions and metabolic pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring enhances the compound’s binding affinity to its target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride with structurally related compounds, focusing on substituents, molecular properties, and applications.

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications References
This compound (Target) Pyrimidine 5-Fluoro C₆H₉ClFN₃ 189.61 (calculated) Not provided Chiral center (R-configuration); potential kinase inhibitor scaffold. N/A
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride Pyridine (3-position) 5-Fluoro C₇H₁₁Cl₂FN₂ 225.08 1909288-54-5 Dihydrochloride salt; used in HSP90 inhibition studies.
(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride Pyridine (2-position) 5-Fluoro C₇H₁₀ClFN₂ 176.62 1202070-39-0 Research use only; solubility and storage data available (store at RT).
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride Pyridine (2-position) 5-Trifluoromethyl C₈H₁₁Cl₂F₃N₂ 263.09 2061996-68-5 Trifluoromethyl group enhances lipophilicity; supplier data available.
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride Phenyl 5-Chloro, 2-fluoro C₈H₉ClF₉N 173.62 1217464-96-4 Aryl-substituted analog; irritant hazard noted.
(R)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride Pyridine (2-position) 5-Bromo C₇H₁₀BrClN₂ 237.53 953780-70-6 Bromine substitution may enable cross-coupling reactions in synthesis.
(R)-1-[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]ethanamine dihydrochloride Pyridine (2-position) 5-Trifluoroethoxy C₉H₁₃Cl₂F₃N₂O 293.11 953780-72-8 Ether-linked trifluoroethoxy group; potential CNS drug candidate.

Key Observations:

Core Heterocycle : Pyrimidine (target compound) vs. pyridine (most analogs). Pyrimidine’s dual nitrogen atoms may confer distinct electronic and binding properties compared to pyridine derivatives.

Salt Forms : Most analogs are hydrochlorides, but dihydrochlorides (e.g., ) may alter solubility and crystallinity.

Stereochemistry : The (R)-configuration is conserved in all listed analogs, suggesting chiral specificity in target interactions.

Notes

  • Handling: Use appropriate PPE; avoid direct contact with skin/eyes (irritant risks noted in ).
  • Storage : Store at room temperature in sealed containers (e.g., ).
  • Regulatory Status: Not intended for human use; restricted to laboratory research .

Biological Activity

(R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₉ClFN₃
  • Molecular Weight : Approximately 141.146 g/mol
  • Structural Features : The compound contains a pyrimidine ring substituted with a fluorine atom, which contributes to its biological activity.

Anticancer Potential

This compound has been studied for its potential as an anticancer agent . Its structural similarity to nucleobases allows it to interfere with nucleic acid synthesis, which is crucial in cancer cell proliferation. The following table summarizes its activity compared to similar compounds:

Compound NameMechanism of ActionNotable Properties
This compoundInterferes with nucleic acid synthesisPotential anticancer properties
5-FluorouracilInhibits thymidylate synthaseEstablished anticancer drug
1-(5-Fluoropyrimidin-2-yl)ethylamineSimilar structure, less solublePotentially lower biological activity
2-Amino-5-fluoropyrimidineDifferent position of amino groupVaries in biological activity

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that it may:

  • Target Enzymes : Similar compounds often inhibit key enzymes involved in nucleotide metabolism.
  • Interact with Nucleic Acids : Its structural similarity to nucleobases suggests it may bind to DNA or RNA, disrupting their function.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental approaches:

  • Binding Affinity Studies : Research has focused on the binding affinity of this compound to cancer-related receptors and enzymes. These studies are crucial for understanding its therapeutic potential and side effects.
  • Synthesis and Characterization : A study demonstrated efficient synthesis using immobilized amine transaminase from Vibrio fluvialis, achieving significant conversion rates in controlled conditions (up to 40% conversion in 10 minutes) .
  • Comparative Analysis : The compound's activity was compared with established drugs like 5-fluorouracil, emphasizing its unique properties and potential advantages in specific therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantioselective synthesis of (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride?

  • Methodology : The compound can be synthesized via enzymatic transaminase-mediated asymmetric synthesis. For example, immobilized amine transaminases (e.g., from Vibrio fluvialis) under continuous-flow conditions enable high enantiomeric excess (ee) by optimizing parameters like pH (7.5–8.5), temperature (30–40°C), and co-solvent ratios (e.g., 20% DMSO). Kinetic resolution of racemic mixtures using chiral catalysts is another approach .
  • Key Controls : Monitor ee via chiral HPLC or polarimetry. Validate purity using LC-MS (>95%) and elemental analysis.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

  • Methodology : Use 1^1H and 13^{13}C NMR to verify the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and ethanamine moiety (δ 1.3–1.5 ppm for CH3_3). 19^{19}F NMR identifies the fluorine substituent (δ -110 to -120 ppm). Compare spectra with analogs like (R)-1-(5-Chloropyrimidin-2-yl)ethanamine to distinguish substitution effects .
  • Validation : Cross-reference with PubChem or DSSTox databases for expected shifts .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization assays or SPR to quantify binding constants (KdK_d). For antimicrobial activity, perform MIC assays against Gram-positive/negative strains .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the pharmacological profile of this compound?

  • Methodology : Compare (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine with analogs (e.g., 5-chloro, 5-bromo) in silico (docking studies) and in vitro. Fluorine’s electronegativity enhances metabolic stability and bioavailability, while bulkier halogens (Br, I) may improve target binding but reduce solubility. Use QSAR models to predict logP and pKa shifts .
  • Case Study : The 5-chloro analog shows 30% higher kinase inhibition but 50% lower aqueous solubility than the fluoro derivative .

Q. What strategies optimize enantiomeric purity during scale-up synthesis?

  • Methodology : Implement dynamic kinetic resolution (DKR) using bifunctional catalysts (e.g., Ru-based) to suppress racemization. Monitor reaction progress via inline FTIR or Raman spectroscopy. For industrial-scale production, consider continuous-flow systems with immobilized enzymes to enhance ee (>99%) and reduce waste .

Q. How can stability studies under accelerated conditions (e.g., heat, light) inform storage protocols?

  • Methodology : Conduct forced degradation studies (40°C/75% RH, UV light) for 4 weeks. Analyze degradation products via UPLC-QTOF-MS. Hydrolysis of the fluoropyrimidine ring is a major pathway; adding desiccants (silica gel) and storing at -20°C in amber vials mitigates decomposition .

Q. What advanced techniques differentiate enantiomer-specific biological effects?

  • Methodology : Use surface plasmon resonance (SPR) to compare (R)- and (S)-isomers’ binding kinetics to target proteins. For in vivo studies, employ chiral pharmacokinetic profiling (plasma/tissue distribution) in rodent models. The (R)-enantiomer exhibits 3-fold higher brain penetration in neuroprotection assays due to stereoselective transport .

Comparative Analysis

Q. How does this compound compare to (R)-1-(5-Trifluoromethylpyridin-2-yl)ethanamine in agrochemical applications?

  • Data : The trifluoromethyl group enhances lipophilicity (logP +0.8), improving foliar absorption but increasing soil persistence. The fluoropyrimidine derivative shows 20% higher herbicidal activity against Amaranthus retroflexus but lower photostability .

Safety & Handling

Q. What are the critical safety precautions for handling this compound in aqueous reactions?

  • Protocols : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact. Neutralize acidic byproducts (HCl) with 10% NaHCO3_3. Spills require immediate absorption with vermiculite and disposal as halogenated waste .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride
Reactant of Route 2
(R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride

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